Computed Lipophilicity (XLogP3-AA) Differentiates the Isobutyryl Derivative from Isonicotinoyl and Benzoyl Salicylaldehyde Hydrazones
The target compound exhibits a computed XLogP3-AA of 1.9 [1], reflecting the contribution of the branched isobutyryl side chain. This value positions it as an intermediate-lipophilicity candidate within the salicylaldehyde hydrazone class—more lipophilic than the isonicotinoyl analog (salicylaldehyde isonicotinoyl hydrazone, SIH; XLogP3 ≈ 1.3 for the neutral form) but less lipophilic than the benzoyl analog (SBE; XLogP3 ≈ 2.7). The ~0.6 log unit difference from SIH corresponds to a roughly 4-fold shift in octanol-water partition coefficient, which can materially alter logD-dependent properties such as passive membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Salicylaldehyde isonicotinoyl hydrazone (SIH): XLogP3 ≈ 1.3 (neutral form); Salicylaldehyde benzoyl hydrazone (SBE): XLogP3 ≈ 2.7 |
| Quantified Difference | ΔXLogP3 = +0.6 vs SIH; ΔXLogP3 = −0.8 vs SBE |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18) |
Why This Matters
The 0.6 log unit lipophilicity advantage over SIH may translate to measurably different membrane permeation rates in cell-based assays, making the target compound a preferred choice when moderate—rather than minimal—lipophilicity is desired for intracellular target engagement.
- [1] PubChem. Compound Summary: N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide, CID 135645944. https://pubchem.ncbi.nlm.nih.gov/compound/146659-61-2 View Source
- [2] Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). Wiley. (General relationship between logP and membrane permeability) View Source
